![molecular formula C15H13N3OS2 B1677451 Optovin CAS No. 348575-88-2](/img/structure/B1677451.png)
Optovin
Overview
Description
Optovin is a reversible photoactive TRPA1 activator . It induces light-activated nociceptive motor behavior responses with an EC50 of 2 μM . The CAS Number for Optovin is 348575-88-2 .
Molecular Structure Analysis
The molecular weight of Optovin is 315.41 . Its molecular formula is C15H13N3OS2 . The chemical name is (5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one .Chemical Reactions Analysis
Optovin activates TRPA1 channels through structure-dependent photochemical reactions with redox-sensitive cysteine residues .Physical And Chemical Properties Analysis
Optovin is an orange solid . It is soluble in DMSO . It should be stored at -20°C under desiccating conditions .Scientific Research Applications
Optogenetics and Optopharmacology
Optovin is a significant tool in the field of optogenetics . Optogenetics is a biological technique that involves the use of light to control cells in living tissue, typically neurons, that have been genetically modified to express light-sensitive ion channels . Optovin, however, allows for the manipulation of pain sensing neurons without genetic manipulation . This strategy may be referred to as 'optopharmacology’ .
Pain Sensing and Control
Optovin acts as a light-sensitive ligand for an ion channel involved in the detection of painful sensory stimuli . This unexpected finding emerged from a behavioral screen in zebrafish and provides a tool for the remote control of pain by light . Upon illumination, optovin opens the channel, providing remote control over pain sensation .
Behavioral Studies in Zebrafish
Optovin was discovered by screening for effects of small molecules on swimming behavior of zebrafish . It was found that the startle response was minimal under control conditions but dramatic in the presence of optovin .
Study of TRPA1 Channels
Optovin acts specifically on TrpA1, a key component of the molecular machinery that transduces noxious stimuli into electrical activity . This specificity is achieved by the interaction of a photoactivatable small molecule with a defined target protein .
Neuroactive Small Molecule Research
Optovin is a neuroactive small molecule . It can be reversibly photoactivated by violet light . Optovin’s behavioral effects depend on TRPA1 and it shows activity in zebrafish, mice, mouse neurons and recombinant human protein .
Therapeutic Intervention
Optovin enables powerful approaches for neuroscience research and therapeutic intervention . Precise control of TRPA1 channels may be useful for understanding and treating disorders such as neuropathic pain and chronic inflammation .
Mechanism of Action
Target of Action
Optovin, also known as Oprovin, primarily targets the Transient Receptor Potential Ankyrin 1 (TRPA1) . TRPA1 is an ion channel involved in the detection of painful sensory stimuli . This ion channel mediates the transduction of pain signals in sensory neurons .
Mode of Action
Optovin acts as a light-sensitive ligand for the TRPA1 ion channel . Upon illumination, Optovin opens the TRPA1 channel . This action provides remote control over pain sensation . The specificity of Optovin’s action is achieved by the interaction of this photoactivatable small molecule with the TRPA1 protein .
Biochemical Pathways
Optovin affects the biochemical pathways associated with pain sensation. It specifically interacts with the TRPA1 ion channel, a key component of the molecular machinery that transduces noxious stimuli into electrical activity . By opening the TRPA1 channel upon illumination, Optovin influences the transduction of pain signals in sensory neurons .
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment . The pharmacokinetics of Optovin, including its ADME properties, would significantly impact its bioavailability and efficacy.
Result of Action
The activation of the TRPA1 channel by Optovin results in the transduction of pain signals in sensory neurons . This action allows for the manipulation of pain-sensing neurons without genetic manipulation . The behavioral effects of Optovin depend on TRPA1 and it shows activity in zebrafish, mice, mouse neurons, and recombinant human protein .
Action Environment
Factors such as air quality, UV radiation, and lifestyle choices can impact the effectiveness and stability of a compound
Safety and Hazards
properties
IUPAC Name |
(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-9-6-11(7-13-14(19)17-15(20)21-13)10(2)18(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H,17,19,20)/b13-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISGMOZSGOGYOU-NTUHNPAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C/3\C(=O)NC(=S)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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